molecular formula C10H15N3OS B2445440 N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine CAS No. 2202092-69-9

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine

Cat. No.: B2445440
CAS No.: 2202092-69-9
M. Wt: 225.31
InChI Key: FQHIIRVQVIAOSF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a thiolan-3-yloxy group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a thiolan-3-yloxy group under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, allowing the thiolan-3-yloxy group to attach. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiolan-3-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiolan-3-yloxy group and the N,N-dimethyl groups, which confer specific chemical reactivity and potential bioactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-13(2)9-3-5-11-10(12-9)14-8-4-6-15-7-8/h3,5,8H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHIIRVQVIAOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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